Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(+-)-
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Overview
Description
Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester and a hexahydroindeno pyrrol ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the carbamic acid ester.
- Construction of the hexahydroindeno pyrrol ring system.
- Coupling of the two fragments under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the carbamic acid ester to other functional groups.
Reduction: Reduction of the hexahydroindeno pyrrol ring system.
Substitution: Substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its effects on specific molecular targets and pathways involved in diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other carbamic acid esters or hexahydroindeno pyrrol derivatives. These compounds may share some structural features but differ in their specific functional groups or ring systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This gives it distinct chemical and biological properties compared to similar compounds.
Conclusion
Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(±)- is a complex and versatile compound with potential applications in various fields. Further research and development could uncover new uses and enhance our understanding of its properties and mechanisms of action.
Properties
CAS No. |
139760-89-7 |
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Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-7-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-6-21-10-9-19(5)15-12-14(8-7-13(15)11-16(19)21)23-17(22)20-18(2,3)4/h7-8,12,16H,6,9-11H2,1-5H3,(H,20,22)/t16-,19+/m1/s1 |
InChI Key |
CSENCZKLXRJGFD-APWZRJJASA-N |
Isomeric SMILES |
CCN1CC[C@@]2([C@H]1CC3=C2C=C(C=C3)OC(=O)NC(C)(C)C)C |
Canonical SMILES |
CCN1CCC2(C1CC3=C2C=C(C=C3)OC(=O)NC(C)(C)C)C |
Origin of Product |
United States |
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